molecular formula C21H24BrN3O3 B251207 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B251207
M. Wt: 446.3 g/mol
InChI Key: DTYODYNSUABSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA is a small molecule that belongs to the class of piperazine derivatives. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, a target that has been implicated in various neuropsychiatric disorders.

Mechanism of Action

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and it has been implicated in various neuropsychiatric disorders. By blocking the dopamine D3 receptor, 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide reduces the reinforcing effects of drugs of abuse and modulates dopamine signaling in the brain. 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to reduce the release of dopamine in the nucleus accumbens, a key region of the mesolimbic pathway, in response to cocaine and methamphetamine. 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have high selectivity and affinity for the dopamine D3 receptor. 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been validated in several preclinical models of neuropsychiatric disorders, and it has shown promising results in terms of reducing drug-seeking behavior and improving cognitive function. However, there are also some limitations to using 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments. For example, it may have off-target effects on other dopamine receptors, and its effects may vary depending on the animal species and strain used in the study.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to evaluate its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Additionally, there is a need to optimize the synthesis method of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide and to develop more selective and potent analogs that can be used in clinical trials. Overall, 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has shown promise as a potential drug candidate for the treatment of neuropsychiatric disorders, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-bromophenol with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in high yield and purity. The synthesis method of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been optimized and validated in several studies, and it is considered an efficient and reproducible process.

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in preclinical models. It has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is currently being evaluated as a potential drug candidate for the treatment of neuropsychiatric disorders.

properties

Molecular Formula

C21H24BrN3O3

Molecular Weight

446.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H24BrN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI Key

DTYODYNSUABSMQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.